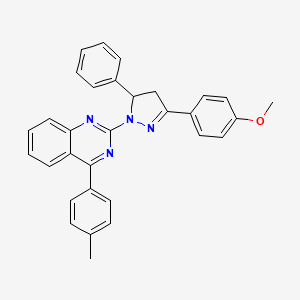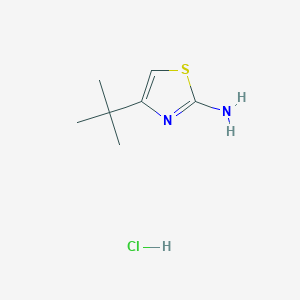![molecular formula C9H12F3NO2 B2985937 1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2361639-32-7](/img/structure/B2985937.png)
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one is an intriguing compound with significant potential applications in various fields. The structure of this molecule features a pyrrolidine ring with a hydroxymethyl group and a trifluoromethyl group, connected to a propenone moiety. Its unique molecular design lends itself to diverse chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis generally begins with commercially available reagents such as 3-(trifluoromethyl)pyrrolidine and propenone derivatives.
Key Reactions: Common synthetic routes include nucleophilic addition, reduction, and functional group transformations.
Conditions: Reactions are often carried out under controlled temperature and pressure with specific catalysts or reagents to enhance yield and selectivity.
Industrial Production Methods
In industrial settings, the compound may be produced using:
Scale-Up Techniques: Optimization of reaction conditions, including temperature, pressure, and solvent selection, to ensure efficient large-scale production.
Continuous Flow Processes: Advanced methods like continuous flow chemistry can be employed to enhance the efficiency and safety of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various reactions:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of the propenone moiety to the corresponding alcohol.
Substitution: Nucleophilic or electrophilic substitutions at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction processes.
Catalysts: For facilitating various transformations, including palladium or platinum-based catalysts.
Major Products
Reactions involving this compound typically yield:
Alcohols: From reduction.
Aldehydes/Carboxylic Acids: From oxidation.
Substituted Pyrrolidines: From substitution reactions.
Applications De Recherche Scientifique
1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one finds applications across various scientific domains:
Chemistry: As a building block for synthesizing complex molecules.
Biology: In the study of enzyme interactions and biochemical pathways.
Medicine: Potential therapeutic agents targeting specific molecular pathways.
Industry: Used in the development of advanced materials with unique properties.
Mécanisme D'action
The compound's mechanism of action involves:
Molecular Targets: Specific proteins or enzymes that it interacts with, potentially modifying their function.
Pathways: The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one stands out due to:
Unique Structural Features: The combination of a trifluoromethyl group with a pyrrolidine ring.
Reactivity: Higher reactivity due to the presence of both hydroxymethyl and propenone functionalities.
List of Similar Compounds
3-(Trifluoromethyl)pyrrolidine: A key precursor.
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one: Lacks the trifluoromethyl group.
Analogous compounds with varying substituents: Showing different reactivity and applications.
This compound offers a fascinating array of properties and applications, making it a valuable subject for further research and development. Curious about any specific applications or mechanisms?
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-2-7(15)13-4-3-8(5-13,6-14)9(10,11)12/h2,14H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFNRLZTEUMMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2985859.png)


![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985864.png)

![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)

![[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B2985874.png)
![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)
